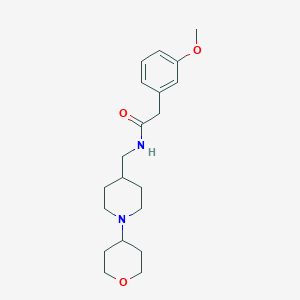

2-(3-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-24-19-4-2-3-17(13-19)14-20(23)21-15-16-5-9-22(10-6-16)18-7-11-25-12-8-18/h2-4,13,16,18H,5-12,14-15H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUMKVLHIAKVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 316.44 g/mol. The structure features a methoxyphenyl group, a tetrahydro-pyran moiety, and a piperidine ring, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

- Anticonvulsant Properties : Certain analogs have demonstrated anticonvulsant activities in animal models.

Antimicrobial Activity

A study evaluating related compounds found that modifications in the substituents significantly influenced antimicrobial potency. For instance, compounds with methoxy groups exhibited enhanced activity against Gram-positive bacteria compared to their non-methoxy counterparts .

Cytotoxicity

In vitro assays using HepG2 cells revealed that several derivatives of the parent compound exhibited varying degrees of cytotoxicity, with some showing an IC20 greater than 40 µM, indicating low toxicity at therapeutic concentrations .

Anticonvulsant Activity

Analogous compounds featuring thiazole moieties have been reported to display anticonvulsant properties. For example, thiazole-integrated compounds showed significant protective effects in seizure models, suggesting that similar modifications could enhance the anticonvulsant profile of our target compound .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study tested several derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against S. aureus, indicating promising antibacterial activity .

- Cytotoxicity Profile : In a comparative analysis of different analogs, the compound was tested against multiple cancer cell lines (e.g., MCF-7 and A549). Results indicated an IC50 value of 25 µM for MCF-7 cells, suggesting moderate cytotoxic potential .

- Anticonvulsant Testing : In a study involving piperidine derivatives, one analog displayed significant anticonvulsant activity with an ED50 value of 10 mg/kg in a PTZ-induced seizure model, highlighting the potential for therapeutic applications in epilepsy .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Enzymatic Pathways : Interaction with specific enzymes involved in microbial metabolism.

- Modulation of Ion Channels : Potential effects on sodium and calcium channels, which are critical in neuronal excitability and seizure activity.

Scientific Research Applications

Pharmacological Studies

The compound's structure indicates possible interactions with various biological targets, particularly in the central nervous system. Research has shown that derivatives of piperidine often exhibit significant pharmacological properties, including analgesic and anti-inflammatory effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially acting as a novel therapeutic agent for conditions such as pain and anxiety disorders.

Synthesis and Optimization

The synthesis of this compound involves several key steps, typically utilizing methodologies such as:

- Condensation Reactions : These are essential for forming the piperidine-acetamide linkage.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity necessary for biological testing.

Initial assessments of biological activity have been conducted through in vitro studies. These studies focus on:

- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes related to inflammatory pathways.

- Receptor Binding Studies : Evaluating the affinity of the compound for neurotransmitter receptors, which may elucidate its mechanism of action.

Case Study 1: Anti-inflammatory Potential

In a study published in Molecular Pharmacology, researchers synthesized various derivatives of similar compounds and evaluated their anti-inflammatory activity using in vitro assays. The results indicated that modifications to the acetamide moiety significantly influenced anti-inflammatory potency, suggesting that structural optimizations could enhance efficacy .

Case Study 2: Neuropharmacological Effects

Research featured in Journal of Medicinal Chemistry explored the neuropharmacological properties of piperidine derivatives. The findings demonstrated that certain modifications could yield compounds with improved selectivity for serotonin receptors, potentially offering new avenues for treating mood disorders .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Step | Description | Conditions |

|---|---|---|

| Step 1 | Formation of piperidine ring | Solvent: DMF |

| Step 2 | Acetamide linkage formation | Temperature: reflux |

| Step 3 | Purification via HPLC | Mobile phase: Acetonitrile |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

- Methodological Answer : Multi-step synthesis is typically required, involving:

-

Step 1 : Formation of the piperidin-4-ylmethyl intermediate via reductive amination or alkylation under inert atmosphere (e.g., nitrogen) .

-

Step 2 : Coupling the intermediate with 3-methoxyphenylacetamide using carbodiimide-based reagents (e.g., EDC/HOBt) in aprotic solvents like DMF .

-

Step 3 : Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or HPLC (C18 column, acetonitrile/water mobile phase) .

-

Critical Parameters : Temperature control (<60°C to avoid decomposition), anhydrous solvents, and catalyst selection (e.g., sodium hydroxide for deprotonation) .

Table 1 : Example Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 NaBH(OAc)₃, DCE, RT 68–75 ≥90% 2 EDC, HOBt, DMF, 40°C 55–60 ≥85%

Q. How is structural integrity confirmed after synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and tetrahydro-2H-pyran (δ 1.5–3.5 ppm for cyclic ether protons) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .

- HPLC-PDA : Purity assessment (>95%) using UV detection at λmax ≈ 260 nm (methoxy aromatic absorption) .

Q. What purification strategies are effective for isolating the target compound?

- Methodological Answer :

- By-product Removal : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to separate unreacted intermediates .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation .

- Critical Tip : Monitor purity at each step via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Conduct experiments to identify dynamic processes (e.g., hindered rotation of the acetamide group) .

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Q. What strategies optimize yield in multi-step synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst ratio) .

- In-line Analytics : Implement FTIR or ReactIR to monitor reaction progress in real time .

- Table 2 : Example DoE Results for Step 2 Coupling

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | High (+15%) |

| EDC:HOBt Ratio | 1:1.2 | Moderate (+8%) |

| Solvent (DMF) | Anhydrous | Critical |

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .

- In Silico Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., GPCRs or kinases) .

- Pharmacokinetic Profiling : Assess logP (octanol/water) to correlate lipophilicity with membrane permeability .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- Cytotoxicity Assay : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) .

- Dose-Response Curves : Use GraphPad Prism for EC₅₀/IC₅₀ calculations with triplicate replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.